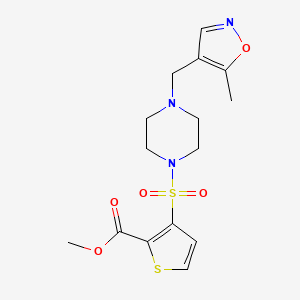

Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S2/c1-11-12(9-16-23-11)10-17-4-6-18(7-5-17)25(20,21)13-3-8-24-14(13)15(19)22-2/h3,8-9H,4-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDESYAFNLVETNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole and thiophene intermediates. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The piperazine ring can be introduced through nucleophilic substitution reactions. The final step often involves the sulfonylation of the piperazine intermediate with thiophene-2-carboxylate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times . Additionally, the use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as toxicity and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core motifs: sulfonamide-linked heterocycles , thiophene derivatives , and isoxazole-containing molecules . Below is a detailed comparison with key examples from the literature:

Sulfonamide-Based Herbicides

lists sulfonylurea herbicides such as metsulfuron-methyl and triflusulfuron-methyl , which share a sulfonylurea bridge but differ in their heterocyclic cores (triazine vs. thiophene).

- Key Differences: Core Structure: The target compound uses a thiophene-2-carboxylate core, whereas sulfonylurea herbicides (e.g., metsulfuron-methyl) employ a triazine ring . Substituents: The target compound’s piperazine sulfonyl group and 5-methylisoxazole substituent are absent in classical sulfonylureas, which instead feature methoxy or trifluoroethoxy groups on the triazine ring . Bioactivity: Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants.

Thiophene Carboxylate Derivatives

Example 62 in describes a thiophene-containing chromenone derivative with a pyrazolo-pyrimidine moiety. While structurally distinct, it highlights the versatility of thiophene carboxylates in drug design.

- Key Similarities :

Isoxazole-Containing Compounds

Isoxazole derivatives are prevalent in pharmaceuticals (e.g., COX-2 inhibitors). The 5-methylisoxazole group in the target compound is structurally analogous to fragments in anti-inflammatory or antimicrobial agents.

- Functional Role : The methylisoxazole moiety may act as a hydrogen-bond acceptor or hydrophobic anchor, similar to its role in COX-2 inhibitors .

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a thiophene sulfonyl chloride with a piperazine-isoxazole intermediate, a strategy analogous to sulfonylurea herbicide synthesis .

- Structure-Activity Relationships (SAR) :

- Unresolved Questions: No direct pharmacological data are available in the provided evidence.

Biological Activity

Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a synthetic compound that exhibits potential biological activity, particularly in pharmacology. Its unique structural features, including a thiophene ring, piperazine moiety, and isoxazole group, contribute to its diverse biological interactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The chemical structure of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₁₇H₁₈F₃N₃O₃S |

| Molecular Weight | 369.34 g/mol |

| Key Functional Groups | Thiophene, Piperazine, Isoxazole |

Antimicrobial Activity

Research indicates that compounds with thiophene and isoxazole moieties often display significant antimicrobial properties. For instance, derivatives of thiophene have been shown to possess antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism of action typically involves interference with bacterial cell wall synthesis or disruption of membrane integrity .

A study evaluating the antimicrobial activity of thiophene derivatives found that certain compounds exhibited strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could similarly demonstrate efficacy in this area .

Anticancer Potential

Thiophene-based compounds have also been explored for their anticancer properties. The structural attributes of this compound may enhance its ability to target cancer cells through various pathways, including apoptosis induction and inhibition of tumor growth .

In vitro studies have shown that thiophene derivatives can inhibit the proliferation of cancer cell lines such as PC-3 (prostate cancer), highlighting the need for further investigation into the specific mechanisms by which this compound may exert its anticancer effects .

Anti-inflammatory Effects

The anti-inflammatory activity of thiophene derivatives has been well-documented. These compounds often act as inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory process. This compound may similarly modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as COX or specific kinases related to cancer proliferation.

- Receptor Interaction : Its structural components allow for potential binding to various receptors, influencing cellular signaling pathways.

- Membrane Disruption : The lipophilicity imparted by the thiophene ring may enhance its ability to penetrate cellular membranes, affecting intracellular targets.

Case Studies

Recent studies have highlighted the promising biological activities associated with similar compounds:

- Antimicrobial Study : A series of thiophene derivatives were evaluated for their antibacterial properties against E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some compounds .

- Anticancer Research : A study on thiophene-based anticancer agents demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 20 µM .

- Anti-inflammatory Evaluation : Research indicated that certain thiophene derivatives effectively reduced inflammation markers in animal models, suggesting a pathway for therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.